Remogliflozin - 329045-45-6

Remogliflozin

Catalog Number: EVT-280044
CAS Number: 329045-45-6
Molecular Formula: C23H34N2O7
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remogliflozin etabonate is the ester prodrug of Remogliflozin, a selective inhibitor of sodium-dependent glucose cotransporter-2 (SGLT2) [, , , , , , ]. Remogliflozin is classified as a benzylpyrazole glucoside, and its chemical structure consists of a glucose residue linked to a pyrazole ring and a phenyl isopropyl ether group [, ].

Remogliflozin Etabonate

Compound Description: Remogliflozin etabonate is the ester prodrug of remogliflozin. [, , , , , , , , , , , , ] It is rapidly absorbed and extensively metabolized in the body to release the active compound, remogliflozin. [, , ]

Relevance: Remogliflozin etabonate is the prodrug of the target compound, remogliflozin, and is converted to remogliflozin in the body to exert its pharmacological effects. [, , ]

GSK279782 (5-methyl-4-({4-[(1-methylethyl)oxy]phenyl}methyl)-1H-pyrazol-3-yl-β-d-glucopyranoside)

Compound Description: GSK279782 is a pharmacologically active N-dealkylated metabolite of remogliflozin. [, , , ] It is formed directly from remogliflozin via CYP3A4 metabolism. [] GSK279782 acts as an inhibitor of organic anion transporting polypeptide-1B1 (OATP-1B1) and organic cation transporter-1 (OCT-1). []

Relevance: GSK279782 is a major active metabolite of the target compound, remogliflozin, and exhibits similar pharmacological activity as an SGLT2 inhibitor. [, , , ]

GSK1997711 (5-methyl-1-(1-methylethyl)-4-({4-[(1-methylethyl)oxy]phenyl}methyl)-1H-pyrazol-3-yl-β-d-glucopyranosiduronic acid)

Compound Description: GSK1997711 is a major glucuronide metabolite of remogliflozin etabonate. [] It constitutes a significant portion of the excreted dose in urine. []

Relevance: GSK1997711 is a major metabolite of remogliflozin etabonate, the prodrug of the target compound, remogliflozin, and contributes to its elimination pathway. []

Canagliflozin

Compound Description: Canagliflozin is an SGLT2 inhibitor used for the treatment of type 2 diabetes. [, , , ] It is often used as a comparator drug in studies evaluating the efficacy and safety of remogliflozin. [, , ]

Relevance: Canagliflozin belongs to the same drug class (SGLT2 inhibitors) as the target compound, remogliflozin, and shares a similar mechanism of action in reducing blood glucose levels. [, , , ]

Dapagliflozin

Compound Description: Dapagliflozin is another SGLT2 inhibitor used in the treatment of type 2 diabetes. [, ] It is frequently used as a comparator in studies evaluating the safety and efficacy of other SGLT2 inhibitors, including remogliflozin. [, ]

Relevance: Similar to remogliflozin, dapagliflozin is an SGLT2 inhibitor and exerts its antidiabetic effects by inhibiting glucose reabsorption in the kidneys. [, ]

Empagliflozin

Compound Description: Empagliflozin is an SGLT2 inhibitor used in the treatment of type 2 diabetes. [, , ] It is often included in comparative studies evaluating the efficacy and safety of other SGLT2 inhibitors, including remogliflozin. [, , ]

Relevance: Empagliflozin shares a similar mechanism of action with the target compound, remogliflozin, as both are SGLT2 inhibitors that lower blood glucose levels by increasing urinary glucose excretion. [, , ]

Ertugliflozin

Compound Description: Ertugliflozin is an SGLT2 inhibitor used for the management of type 2 diabetes. [, ] It is often compared to other SGLT2 inhibitors, including remogliflozin, in terms of pharmacokinetic and pharmacodynamic properties. [, ]

Relevance: Ertugliflozin, similar to the target compound remogliflozin, is an SGLT2 inhibitor and acts by reducing renal glucose reabsorption. [, ]

Relevance: Sergliflozin belongs to the same drug class as the target compound, remogliflozin, and shared a similar mechanism of action but was withdrawn from development. []

Vildagliptin

Compound Description: Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used as an antidiabetic medication. [, , , , , , ] It is often combined with remogliflozin in fixed-dose combination therapies for treating type 2 diabetes. [, , , , , , ]

Relevance: Vildagliptin, although from a different drug class than the target compound remogliflozin, is commonly used in combination with remogliflozin to achieve synergistic glucose-lowering effects. [, , , , , , ]

Teneligliptin

Compound Description: Teneligliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, , ] Similar to vildagliptin, it is often combined with remogliflozin in fixed-dose combinations. [, , ]

Relevance: Teneligliptin belongs to the DPP-4 inhibitor class and is frequently used in combination with the target compound, remogliflozin, to enhance glycemic control in type 2 diabetes. [, , ]

Metformin Hydrochloride

Compound Description: Metformin hydrochloride is a widely used biguanide antidiabetic drug. [, , , , , , ] It is often prescribed alongside remogliflozin in combination therapies for the treatment of type 2 diabetes. [, , , , , , ]

Relevance: Metformin hydrochloride, while having a distinct mechanism of action compared to the target compound remogliflozin, is commonly used in combination with remogliflozin to enhance glycemic control. [, , , , , , ]

Evogliptin

Compound Description: Evogliptin is a DPP-4 inhibitor used as an antidiabetic agent. [] It is often studied in combination with other antidiabetic medications, including SGLT2 inhibitors like remogliflozin. []

Relevance: Evogliptin, while from a different drug class than the target compound remogliflozin, is often explored for its potential synergistic effects when combined with SGLT2 inhibitors in managing type 2 diabetes. []

Source and Classification

Remogliflozin etabonate is derived from the class of compounds known as glycosides, specifically designed to inhibit the sodium-glucose cotransporter 2 (SGLT2). This class of drugs has gained attention due to their ability to lower blood glucose levels by promoting glucose excretion through the urine. The compound has been recognized for its potential benefits beyond glycemic control, including weight loss and cardiovascular protection .

Synthesis Analysis

The synthesis of Remogliflozin etabonate involves several key steps, primarily utilizing ethyl haloformate in the presence of suitable bases and solvents. The process can be summarized as follows:

  1. Initial Reaction: Remogliflozin is reacted with ethyl haloformate to form Remogliflozin etabonate. This reaction typically occurs in a solvent such as toluene or xylene at temperatures ranging from 0 °C to -20 °C, allowing for controlled conditions that enhance yield and purity .
  2. Isolation: The product is isolated using conventional techniques such as extraction with suitable solvents. The isolation process may also involve crystallization from isopropyl alcohol to ensure high purity .
  3. Final Formulation: After obtaining Remogliflozin etabonate, it can be converted into its isopropyl alcohol solvate, which further purifies the compound and enhances its stability for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of Remogliflozin etabonate can be characterized by its chemical formula and specific functional groups that define its activity as an SGLT2 inhibitor. The compound features:

  • Core Structure: A pyrazole ring that is crucial for its biological activity.
  • Glycosidic Linkage: An O-glucoside moiety that aids in its selectivity towards SGLT2.
  • Functional Groups: Various substituents that enhance solubility and binding affinity to the target transporter.

The detailed analysis of its molecular structure reveals that Remogliflozin etabonate has a high degree of selectivity for SGLT2 over SGLT1, which is essential for minimizing side effects associated with glucose transport inhibition in the intestines .

Chemical Reactions Analysis

Remogliflozin etabonate undergoes several chemical reactions relevant to its pharmacological profile:

  1. Hydrolysis: In biological systems, Remogliflozin etabonate is hydrolyzed to release active metabolites, contributing to its therapeutic effects.
  2. Metabolic Pathways: The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to various metabolites that retain pharmacological activity.
  3. Stability Studies: Research indicates that the compound exhibits stability under physiological conditions, which is critical for maintaining efficacy during treatment regimens .
Mechanism of Action

Remogliflozin etabonate functions by selectively inhibiting SGLT2 in the proximal renal tubules, leading to decreased reabsorption of glucose back into the bloodstream. This mechanism results in:

  • Increased Glucose Excretion: Enhanced urinary glucose excretion lowers blood glucose levels effectively.
  • Weight Management: The osmotic diuretic effect leads to weight loss, which is beneficial for many patients with type 2 diabetes.
  • Cardiovascular Benefits: Emerging data suggest additional benefits such as reduced blood pressure and improved cardiovascular outcomes due to lower plasma glucose levels .
Physical and Chemical Properties Analysis

Remogliflozin etabonate exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 408.4 g/mol.
  • Solubility: Soluble in common organic solvents such as methanol and ethanol; moderate solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Determined using differential scanning calorimetry, indicating appropriate thermal stability for storage and handling .
Applications

The primary application of Remogliflozin etabonate lies in the treatment of type 2 diabetes mellitus. Its unique properties make it suitable for:

  • Diabetes Management: Effective in controlling blood sugar levels in patients inadequately managed by other therapies.
  • Combination Therapy: Can be used alongside other antidiabetic medications for enhanced efficacy.
  • Research Applications: Investigated for potential roles in cardiovascular health and renal protection due to its effects on glucose metabolism and blood pressure regulation .
Introduction to Remogliflozin in the Context of SGLT2 Inhibitor Therapeutics

Role of SGLT2 Inhibitors in Modern Diabetes Management: Therapeutic Paradigms and Unmet Needs

Sodium-glucose cotransporter-2 (SGLT2) inhibitors represent a transformative class of oral antidiabetic agents that function through an insulin-independent mechanism. By selectively inhibiting SGLT2 in the proximal renal tubules, these drugs reduce renal glucose reabsorption, leading to enhanced urinary glucose excretion (UGE) and subsequent reductions in plasma glucose concentrations. This mechanism is particularly advantageous in type 2 diabetes mellitus (T2DM) patients with insulin resistance or diminished pancreatic β-cell function [1] [4]. Beyond glycemic control, SGLT2 inhibitors offer pleiotropic benefits, including weight reduction (attributable to caloric loss via glycosuria), blood pressure lowering (mediated through osmotic diuresis), and cardiorenal protection. Major cardiovascular outcome trials (CVOTs) have solidified their role in T2DM patients with established atherosclerotic cardiovascular disease (ASCVD), heart failure (HF), or chronic kidney disease (CKD), where agents like empagliflozin and canagliflozin demonstrate significant risk reduction for hospitalization and disease progression [1] [9].

Despite these advancements, critical unmet needs persist. Therapeutic access inequities are pronounced, particularly in developing economies like India, where the high cost of established SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) limits widespread use. This is a significant barrier given that 15–25% of T2DM patients exhibit comorbidities like ASCVD, HF, or CKD, populations for whom guidelines strongly recommend SGLT2 inhibitors [1] [4]. Additionally, pharmacological limitations exist, including reduced efficacy in patients with impaired renal function (eGFR <45 mL/min/1.73m²) and the risk of genitourinary infections. The need for affordable, equally efficacious alternatives within this class remains a priority in global diabetes management strategies [1] [9].

Table 1: Key Therapeutic Paradigms and Challenges in SGLT2 Inhibitor Use

Therapeutic ParadigmClinical ImpactUnmet Need
Cardiovascular Risk Reduction↓ HF hospitalizations; ↓ CVD events in high-risk patientsLimited accessibility due to high drug costs in developing regions
RenoprotectionSlows CKD progression; reduces albuminuriaDeclining efficacy in advanced renal insufficiency (eGFR <45 mL/min/1.73m²)
Metabolic BenefitsModest weight loss (~2-4 kg); systolic BP reduction (~4-6 mmHg)Genitourinary infection risk requiring patient monitoring
Insulin-Independent MechanismEfficacy across disease stages, including insulin-resistant phenotypesLack of long-term real-world safety data for newer agents

Emergence of Remogliflozin: Positioning Within the SGLT2 Inhibitor Class

Remogliflozin etabonate, a novel SGLT2 inhibitor, emerged as a therapeutic option specifically designed to address cost barriers while maintaining robust efficacy. Discovered by Kissei Pharmaceutical (Japan) and developed collaboratively by Glenmark Pharmaceuticals and BHV Pharma, it received regulatory approval in India in April 2019 following a phase 3 trial demonstrating non-inferiority to dapagliflozin [1] [4] [8]. Its introduction marked a significant shift in SGLT2 inhibitor accessibility, as it was priced 50-70% lower than established agents, potentially reducing annual treatment costs by more than half—a critical advantage in out-of-pocket healthcare markets [1] [4].

Pharmacologically, remogliflozin etabonate is a prodrug rapidly hydrolyzed in vivo to its active moiety, remogliflozin. This compound exhibits high selectivity for SGLT2 (Ki = 12.4 nM) over SGLT1, minimizing gastrointestinal side effects associated with SGLT1 inhibition [1] [8]. Its metabolism involves multiple pathways: CYP3A4 (contributing <50%), UDP-glucuronosyl transferases, and glucosidases, forming the active metabolite GSK279782 and inactive glucuronides. Over 90% of metabolites are renally excreted [1] [3] [8]. A distinguishing pharmacokinetic feature is its shorter half-life (~1.39 hours for remogliflozin) compared to once-daily gliflozins, necessitating twice-daily dosing. This kinetic profile may offer more dynamic postprandial glucose control, though it introduces dosing schedule considerations [1] [8] [9].

Clinically, remogliflozin demonstrates dose-dependent UGE, plateauing at doses ≥150 mg. A pivotal 24-week randomized controlled trial in T2DM patients inadequately controlled on metformin compared remogliflozin (100 mg and 250 mg BID) to dapagliflozin (10 mg QD). Both remogliflozin doses achieved non-inferior reductions in HbA1c (−0.72% to −0.77% vs. −0.58%), fasting plasma glucose, and body weight [1] [4] [9]. Furthermore, the REMIT-HF study demonstrated comparable cardiometabolic benefits between remogliflozin and empagliflozin in diabetic patients with chronic heart failure, including similar improvements in NT-proBNP levels, left ventricular volumes, and glycemic parameters over 24 weeks [2].

Table 2: Comparative Pharmacological and Clinical Profile of Remogliflozin vs. Established SGLT2 Inhibitors

ParameterRemogliflozin EtabonateDapagliflozinEmpagliflozin
Approval Year (India)201920152015
Dosing FrequencyTwice dailyOnce dailyOnce daily
Selectivity (SGLT2/SGLT1)High (Ki = 12.4 nM)HighHigh
Key Metabolic PathwaysCYP3A4, UGTs, GlucosidasesUGT1A9Glucuronidation
HbA1c Reduction (Placebo-adjusted)-0.72% to -0.77%-0.58%-0.74%
Weight Reduction (kg)-1.5 to -2.0-1.8-2.0
Cost ProfileLow (50-70% reduction vs. others)HighHigh

Emerging research suggests potential therapeutic extensions beyond hyperglycemia management. Preclinical studies indicate remogliflozin activates the AMPK/SIRT1/Nrf2 pathway while suppressing NF-κB-mediated inflammation, mechanisms implicated in hepatic fibrosis attenuation. In rodent models of thioacetamide-induced liver fibrosis, remogliflozin (25–50 mg/kg) significantly reduced oxidative stress, inflammatory cytokines, and collagen deposition, suggesting organoprotective properties [6]. Nevertheless, long-term cardiovascular and renal outcome data—akin to EMPA-REG or CREDENCE—remain pending, representing a critical evidence gap for this newer agent [1] [5].

Table 3: Molecular Properties and Research Applications of Remogliflozin

PropertySpecification
Chemical Name5-Methyl-4-[4-(1-methylethoxy)benzyl]-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-β-D-glucopyranoside
Molecular FormulaC₂₆H₃₈N₂O₉
Molar Mass522.595 g/mol
UV Absorption Maximum229 nm
BioactivationProdrug hydrolyzed to remogliflozin
Active MetaboliteGSK279782
Research ApplicationsT2DM; NAFLD/NASH; Obesity (discontinued Phase I); Hepatic Fibrosis

Properties

CAS Number

329045-45-6

Product Name

Remogliflozin

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C23H34N2O7

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1

InChI Key

GSINGUMRKGRYJP-VZWAGXQNSA-N

SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Remogliflozin A; GSK189074; GSK-189074; GSK 189074.

Canonical SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C

Isomeric SMILES

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.